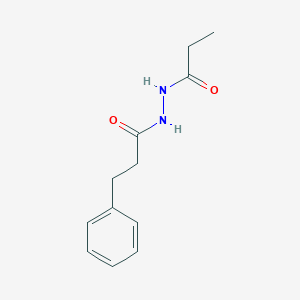
3-phenyl-N'-propionylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-N'-propionylpropanohydrazide, also known as PPHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPHP belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-phenyl-N'-propionylpropanohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. 3-phenyl-N'-propionylpropanohydrazide has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, memory, and cognitive function.
Biochemical and Physiological Effects:
3-phenyl-N'-propionylpropanohydrazide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to improve cognitive function and memory. 3-phenyl-N'-propionylpropanohydrazide has been shown to increase the levels of dopamine and acetylcholine in the brain, which are involved in the regulation of mood, memory, and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenyl-N'-propionylpropanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 3-phenyl-N'-propionylpropanohydrazide has also been reported to exhibit low toxicity and is well-tolerated in animals. However, 3-phenyl-N'-propionylpropanohydrazide has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more studies are needed to elucidate its pharmacological properties.
Direcciones Futuras
3-phenyl-N'-propionylpropanohydrazide has several potential future directions for scientific research. It can be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-phenyl-N'-propionylpropanohydrazide can also be studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the pharmacological properties and mechanism of action of 3-phenyl-N'-propionylpropanohydrazide.
Métodos De Síntesis
3-phenyl-N'-propionylpropanohydrazide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-phenylpropanohydrazide with propionyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 3-phenyl-N'-propionylpropanohydrazide as a white crystalline solid.
Aplicaciones Científicas De Investigación
3-phenyl-N'-propionylpropanohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. 3-phenyl-N'-propionylpropanohydrazide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-phenyl-N'-propanoylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-14-12(16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAZWVRBOBLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N'-propanoylpropanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6124716.png)
![1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)
![2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6124746.png)
![N'-(2,4-dihydroxybenzylidene)-2-[(4-ethoxyphenyl)amino]acetohydrazide](/img/structure/B6124763.png)

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6124778.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6124786.png)
![7-(cyclohexylmethyl)-2-(3-fluorobenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124792.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6124828.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)